molecular formula C4H7ClO B1380589 Butyryl-2,2-D2 chloride CAS No. 90587-10-3

Butyryl-2,2-D2 chloride

Cat. No.: B1380589
CAS No.: 90587-10-3
M. Wt: 108.56 g/mol
InChI Key: DVECBJCOGJRVPX-SMZGMGDZSA-N
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Description

Butyryl-2,2-D2 chloride is a deuterated derivative of butyryl chloride, an organic compound with the chemical formula C4H5ClD2O. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen. This compound is primarily used in scientific research due to its unique properties that arise from the incorporation of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyryl-2,2-D2 chloride can be synthesized through the chlorination of butyric acid using deuterated reagents. One common method involves the reaction of butyric acid with thionyl chloride (SOCl2) in the presence of deuterium oxide (D2O). The reaction proceeds as follows:

CH3CH2CH2COOH+SOCl2+D2OCH3CH2CH2COCl(D2)+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{SOCl}_2 + \text{D}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}(\text{D}_2) + \text{SO}_2 + \text{HCl} CH3​CH2​CH2​COOH+SOCl2​+D2​O→CH3​CH2​CH2​COCl(D2​)+SO2​+HCl

The reaction is typically carried out under reflux conditions to ensure complete conversion of the butyric acid to this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of butyric acid using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) in the presence of deuterium oxide. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Butyryl-2,2-D2 chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation.

Common Reagents and Conditions:

    Reacts with water to form butyric acid and hydrochloric acid.

    Hydrolysis: CH3CH2CH2COCl(D2)+H2OCH3CH2CH2COOH+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}(\text{D}_2) + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{HCl} CH3​CH2​CH2​COCl(D2​)+H2​O→CH3​CH2​CH2​COOH+HCl

    Reacts with alcohols to form esters.

    Esterification: CH3CH2CH2COCl(D2)+ROHCH3CH2CH2COOR+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}(\text{D}_2) + \text{ROH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOR} + \text{HCl} CH3​CH2​CH2​COCl(D2​)+ROH→CH3​CH2​CH2​COOR+HCl

    Reacts with amines to form amides.

    Amidation: CH3CH2CH2COCl(D2)+R2NHCH3CH2CH2CONR2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}(\text{D}_2) + \text{R}_2\text{NH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CONR}_2 + \text{HCl} CH3​CH2​CH2​COCl(D2​)+R2​NH→CH3​CH2​CH2​CONR2​+HCl

Major Products: The major products formed from these reactions include butyric acid, esters, and amides, depending on the reagents used.

Scientific Research Applications

Butyryl-2,2-D2 chloride has a wide range of applications in scientific research:

    Chemistry: Used as a deuterated reagent in the synthesis of labeled compounds for nuclear magnetic resonance (NMR) spectroscopy studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.

    Industry: Serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of butyryl-2,2-D2 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding carboxylic acids, esters, and amides. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting products.

Comparison with Similar Compounds

  • Butyryl chloride (C4H7ClO)
  • Propionyl chloride (C3H5ClO)
  • Valeryl chloride (C5H9ClO)

Comparison: Butyryl-2,2-D2 chloride is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

IUPAC Name

2,2-dideuteriobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECBJCOGJRVPX-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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